1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole
Overview
Description
1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a diethoxyethyl group and three methyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trimethylpyrazole with 2,2-diethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and nucleophilic catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of new materials, catalysts, and ligands for various chemical reactions.
Biology: Research has explored the biological activity of pyrazole derivatives, including their potential as antimicrobial, antifungal, and anticancer agents. The compound’s unique structure allows for interactions with biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole is investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, leading to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
3,4,5-Trimethylpyrazole: Lacks the diethoxyethyl group, resulting in different chemical and biological properties.
1-(2,2-Dimethoxyethyl)-3,4,5-trimethyl-1H-pyrazole: Similar structure but with methoxy groups instead of ethoxy groups, leading to variations in reactivity and applications.
1-(2,2-Diethoxyethyl)-4,5-dimethyl-1H-pyrazole: Differing methyl group positions, affecting the compound’s steric and electronic properties.
The presence of the diethoxyethyl group in this compound imparts unique characteristics, such as increased solubility and specific reactivity patterns, distinguishing it from other pyrazole derivatives.
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3,4,5-trimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-6-15-12(16-7-2)8-14-11(5)9(3)10(4)13-14/h12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUAIBQVUDNKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=C(C(=N1)C)C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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